trans-4-Oxo-1,2-cyclohexanedicarboxylic acid dimethyl ester
Overview
Description
trans-4-Oxo-1,2-cyclohexanedicarboxylic acid dimethyl ester: is a chemical compound with the molecular formula C10H14O5 and a molecular weight of 214.22 g/mol . It is also known by its IUPAC name, dimethyl (1R,2R)-4-oxo-1,2-cyclohexanedicarboxylate . This compound is a solid at room temperature and is typically stored in a refrigerator to maintain its stability .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of trans-4-Oxo-1,2-cyclohexanedicarboxylic acid dimethyl ester typically involves the esterification of trans-4-Oxo-1,2-cyclohexanedicarboxylic acid with methanol in the presence of an acid catalyst . The reaction is carried out under reflux conditions to ensure complete conversion of the acid to its dimethyl ester form .
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of high-purity starting materials and optimized reaction conditions are crucial to achieving a high-quality product .
Chemical Reactions Analysis
Types of Reactions: trans-4-Oxo-1,2-cyclohexanedicarboxylic acid dimethyl ester undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the keto group to a hydroxyl group.
Substitution: The ester groups can undergo nucleophilic substitution reactions to form different derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles like amines and alcohols can be used under basic or acidic conditions.
Major Products:
Oxidation: The major products are carboxylic acids.
Reduction: The major product is the corresponding alcohol.
Substitution: The major products are the substituted esters.
Scientific Research Applications
Chemistry: trans-4-Oxo-1,2-cyclohexanedicarboxylic acid dimethyl ester is used as an intermediate in organic synthesis, particularly in the preparation of complex molecules and polymers .
Biology: In biological research, this compound is used to study enzyme-catalyzed reactions and metabolic pathways involving ester hydrolysis .
Industry: In the industrial sector, this compound is used in the production of polymers, resins, and coatings .
Mechanism of Action
The mechanism of action of trans-4-Oxo-1,2-cyclohexanedicarboxylic acid dimethyl ester involves its interaction with specific molecular targets, such as enzymes and receptors . The ester groups can undergo hydrolysis to release the active carboxylic acid, which can then participate in various biochemical pathways . The keto group can also undergo reduction or oxidation, influencing the compound’s reactivity and interactions .
Comparison with Similar Compounds
1,2-Cyclohexanedicarboxylic acid dimethyl ester, cis-: This isomer differs in the spatial arrangement of its functional groups.
1,4-Cyclohexanedicarboxylic acid dimethyl ester: This compound has ester groups at the 1 and 4 positions of the cyclohexane ring.
Uniqueness: trans-4-Oxo-1,2-cyclohexanedicarboxylic acid dimethyl ester is unique due to its specific trans configuration and the presence of both keto and ester functional groups, which confer distinct reactivity and applications .
Biological Activity
Trans-4-Oxo-1,2-cyclohexanedicarboxylic acid dimethyl ester (CAS No. 13991-44-1) is a synthetic compound that belongs to the family of dicarboxylic acid derivatives. It features a cyclohexane ring with two carboxylic acid groups and a ketone functional group, providing it with unique chemical properties. This compound serves as a versatile intermediate in organic synthesis and has potential biological activities that warrant further investigation.
Synthesis
This compound can be synthesized through various methods, primarily involving the esterification of trans-4-Oxo-1,2-cyclohexanedicarboxylic acid with methanol in the presence of an acid catalyst. Other synthetic routes may include oxidation and reduction reactions that modify the functional groups present in the compound.
The biological activity of this compound is not extensively documented; however, its structural similarities to other biologically active compounds suggest potential interactions with specific enzymes and receptors. Preliminary studies indicate that compounds with similar structures may exhibit inhibitory effects on enzymes involved in metabolic pathways.
Potential Biological Effects
Research into related compounds indicates that this compound could interact with biological systems in several ways:
- Enzyme Inhibition: Similar compounds have been shown to inhibit enzymes such as soluble epoxide hydrolase (sEH), which plays a role in fatty acid metabolism .
- Antioxidant Activity: Some studies suggest that dicarboxylic acids may possess antioxidant properties, potentially contributing to cellular protection against oxidative stress.
Comparative Analysis with Related Compounds
A comparison of this compound with similar compounds reveals distinct characteristics that may influence its biological activity:
Compound Name | Structure Features | Unique Characteristics |
---|---|---|
1,2-Cyclohexanedicarboxylic Acid Dimethyl Ester | Similar dicarboxylic structure without ketone | More straightforward reactivity profile |
4-Oxo-Cyclopentane-1,2-Dicarboxylic Acid Dimethyl Ester | Smaller ring structure | Different ring strain leading to distinct reactivity |
3-Hydroxy-1,2-Cyclohexanedicarboxylic Acid Dimethyl Ester | Hydroxy group addition | Potentially higher biological activity |
Properties
IUPAC Name |
dimethyl (1R,2R)-4-oxocyclohexane-1,2-dicarboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14O5/c1-14-9(12)7-4-3-6(11)5-8(7)10(13)15-2/h7-8H,3-5H2,1-2H3/t7-,8-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HUKIJZIDGFUNMG-HTQZYQBOSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1CCC(=O)CC1C(=O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)[C@@H]1CCC(=O)C[C@H]1C(=O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00578057 | |
Record name | Dimethyl (1R,2R)-4-oxocyclohexane-1,2-dicarboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00578057 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
214.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
13991-44-1 | |
Record name | Dimethyl (1R,2R)-4-oxocyclohexane-1,2-dicarboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00578057 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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